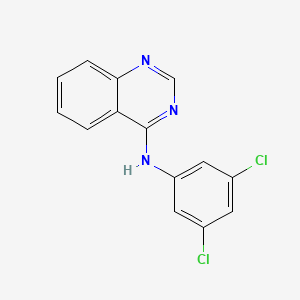
1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bromoethyl group and a chlorophenyl group attached to a tetraazole ring, making it a subject of study in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then subjected to cyclization with ethyl bromoacetate under basic conditions to yield the desired tetraazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The tetraazole ring can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation may produce a corresponding ketone or aldehyde.
Applications De Recherche Scientifique
1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may engage in π-π interactions with aromatic residues in biological molecules, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)-4-phenyl-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one: Lacks the chlorine substituent on the phenyl ring.
1-(2-Chloroethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one: Contains a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-4-(4-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one: Has the chlorine substituent in a different position on the phenyl ring.
Uniqueness
The presence of both bromoethyl and chlorophenyl groups in 1-(2-BROMOETHYL)-4-(3-CHLOROPHENYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE imparts unique reactivity and interaction profiles, making it distinct from its analogs. This dual functionality allows for versatile applications in various fields, from medicinal chemistry to material science.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-4-(3-chlorophenyl)tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4O/c10-4-5-14-9(16)15(13-12-14)8-3-1-2-7(11)6-8/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYHKJITZBLMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)N(N=N2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5570574.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)




![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
